Cas no 1342085-11-3 (5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 2,4(1H,3H)-Pyrimidinedione, 5-amino-1-(3-hydroxypropyl)-
- AKOS013112195
- EN300-1106443
- 1342085-11-3
- 5-Amino-1-(3-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione
- CS-0349300
-
- Inchi: 1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13)
- InChI Key: XHQYFVNDSSSRDK-UHFFFAOYSA-N
- SMILES: C1(=O)N(CCCO)C=C(N)C(=O)N1
Computed Properties
- Exact Mass: 185.08004122g/mol
- Monoisotopic Mass: 185.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 95.7Ų
Experimental Properties
- Density: 1.351±0.06 g/cm3(Predicted)
- pka: 9.60±0.10(Predicted)
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106443-0.05g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1106443-0.1g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1106443-1.0g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1106443-2.5g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1106443-1g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1106443-5g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 5g |
$2028.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419970-100mg |
5-Amino-1-(3-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione |
1342085-11-3 | 95% | 100mg |
¥23068.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419970-1g |
5-Amino-1-(3-hydroxypropyl)pyrimidine-2,4(1h,3h)-dione |
1342085-11-3 | 95% | 1g |
¥28407.00 | 2024-08-09 | |
Enamine | EN300-1106443-10g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 95% | 10g |
$3007.0 | 2023-10-27 | |
Enamine | EN300-1106443-10.0g |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342085-11-3 | 10g |
$5221.0 | 2023-06-10 |
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Introduction to 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1342085-11-3)
5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 1342085-11-3, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydropyrimidines and has attracted attention due to its potential therapeutic applications. The structure of this compound features a tetrahydropyrimidine core with a 5-amino group and a 3-hydroxypropyl substituent, which contribute to its unique chemical and biological properties.
The chemical structure of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be represented as follows: C9H15N3O3. The presence of the amino and hydroxy groups provides this compound with both nucleophilic and hydrophilic characteristics, making it a versatile candidate for various biological studies. Recent research has focused on elucidating the mechanisms through which this compound exerts its effects and exploring its potential as a lead molecule for drug development.
In the context of medicinal chemistry, 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been investigated for its potential as an antiviral agent. Studies have shown that this compound exhibits inhibitory activity against certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is thought to involve the disruption of viral replication processes by interfering with key viral enzymes or host cell pathways. This makes it a promising candidate for further development as an antiviral therapeutic.
Beyond its antiviral properties, 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been explored for its potential in treating neurological disorders. Research has indicated that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it could be beneficial in the management of conditions such as Alzheimer's disease and Parkinson's disease. However, further preclinical and clinical studies are needed to fully understand its efficacy and safety profile in these contexts.
The pharmacokinetic properties of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have also been a subject of interest. Studies have shown that it has good oral bioavailability and favorable pharmacokinetic parameters, which are crucial for its potential use as an oral medication. Additionally, the compound has demonstrated low toxicity in preliminary toxicity studies, suggesting that it may be safe for use in humans. However, more comprehensive toxicity assessments are required to ensure its safety before advancing to clinical trials.
In terms of synthetic methods, several routes have been developed for the preparation of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. One common approach involves the reaction of 5-amino-1H-pyrimidin-2-one with 3-bromopropanol in the presence of a base. This method provides good yields and is scalable for larger-scale production. Another synthetic route involves the cyclization of an appropriate diamine and ketoester under mild conditions. These synthetic strategies have facilitated the availability of this compound for further research and development.
The current landscape of research on 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is dynamic and evolving. Recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets at the molecular level. These computational studies have provided valuable insights into the binding modes and key interactions that contribute to the biological activity of this compound. Such information is crucial for optimizing its structure and improving its therapeutic potential.
In conclusion, 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1342085-11-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a valuable candidate for further investigation as an antiviral agent and neuroprotective drug. Continued research efforts are essential to fully explore its therapeutic potential and ensure its safe and effective use in clinical settings.
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